molecular formula C30H23ClN4O3S B2572530 N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide CAS No. 380327-83-3

N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide

Cat. No. B2572530
M. Wt: 555.05
InChI Key: QCRISTCHMCCFGK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C30H23ClN4O3S and its molecular weight is 555.05. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Cyclization in Organic Synthesis

  • The oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides by manganese(III) acetate is significant for producing 4-cyano-2,3-dihydrofuran-3-carboxamides, which is a key step in synthesizing compounds like N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide (Burgaz et al., 2007).

Synthesis and Biological Activity Evaluation

  • The compound has been synthesized through a reaction involving N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes. The synthesized compounds showed significant antimicrobial activities, indicating potential biological applications (Akbari et al., 2008).

Structural Analysis and Derivative Synthesis

  • Structural analysis through X-ray diffraction has been conducted on derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, which is structurally related to the compound . This research aids in understanding the molecular and crystal structures, crucial for synthesizing various derivatives (Okul et al., 2019).

Development of Antimicrobial Agents

  • Related compounds have been synthesized and evaluated for their antimicrobial properties, contributing to the development of potential antimicrobial agents. This aligns with the broader scientific interest in creating novel drugs to combat microbial resistance (Altalbawy, 2013).

Antitubercular and Antimicrobial Properties

  • Synthesized N-aryl-1,4-dihydropyridines containing furan nucleus, which are structurally similar to the compound , have been tested for antitubercular and antimicrobial activity, indicating potential therapeutic applications (Rokad et al., 2009).

Evaluation of Analgesic Activity

  • Derivatives of di- and tetrahydropyridines, including ones similar to the compound of interest, have been evaluated for analgesic activity in vivo. Such studies are crucial in the development of new pain management drugs (Bibik et al., 2021).

properties

IUPAC Name

N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23ClN4O3S/c1-18-27(29(37)34-21-13-11-20(31)12-14-21)28(25-10-5-15-38-25)23(16-32)30(33-18)39-17-26(36)35-24-9-4-7-19-6-2-3-8-22(19)24/h2-15,28,33H,17H2,1H3,(H,34,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRISTCHMCCFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)C#N)C4=CC=CO4)C(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide

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